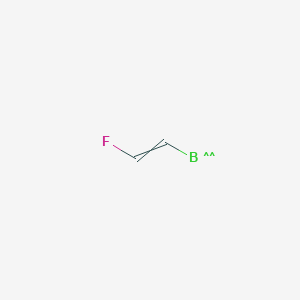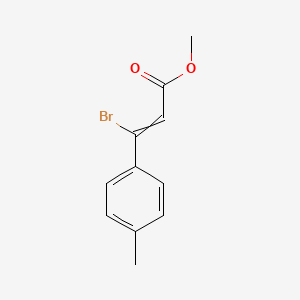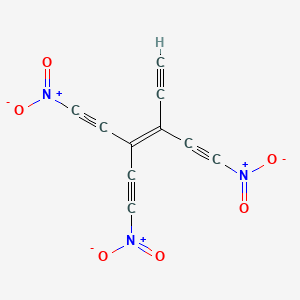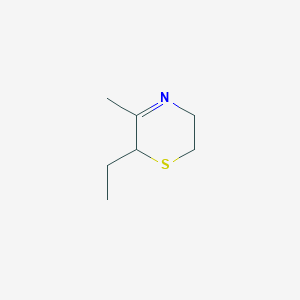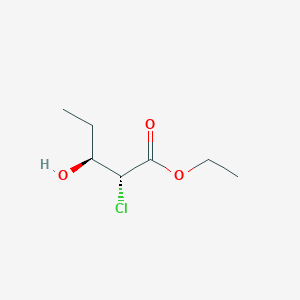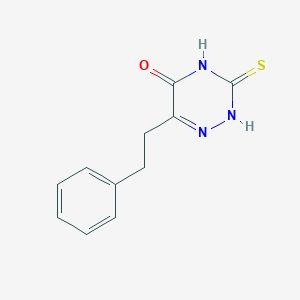oxophosphanium CAS No. 828265-19-6](/img/structure/B14205320.png)
[Cyclooctyl(difluoro)methyl](hydroxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctyl(difluoro)methyloxophosphanium is a chemical compound with the molecular formula C8H14F2O2P It is known for its unique structure, which includes a cyclooctyl group, a difluoromethyl group, and a hydroxy-oxophosphanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctyl(difluoro)methyloxophosphanium typically involves the reaction of cyclooctyl magnesium bromide with difluoromethylphosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then quenched with water to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclooctyl(difluoro)methyloxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of phosphines.
Substitution: Formation of substituted phosphonium compounds.
Scientific Research Applications
Cyclooctyl(difluoro)methyloxophosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclooctyl(difluoro)methyloxophosphanium involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity. The difluoromethyl group is known to enhance the compound’s stability and reactivity, making it a valuable tool in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- Cyclooctyl magnesium bromide
- Difluoromethylphosphonic dichloride
- Cyclooctyl-dimethyl-amine oxide
Uniqueness
Cyclooctyl(difluoro)methyloxophosphanium is unique due to its combination of a cyclooctyl group and a difluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
828265-19-6 |
|---|---|
Molecular Formula |
C9H16F2O2P+ |
Molecular Weight |
225.19 g/mol |
IUPAC Name |
[cyclooctyl(difluoro)methyl]-hydroxy-oxophosphanium |
InChI |
InChI=1S/C9H15F2O2P/c10-9(11,14(12)13)8-6-4-2-1-3-5-7-8/h8H,1-7H2/p+1 |
InChI Key |
FDVHSJRPJBZJFJ-UHFFFAOYSA-O |
Canonical SMILES |
C1CCCC(CCC1)C(F)(F)[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14205243.png)


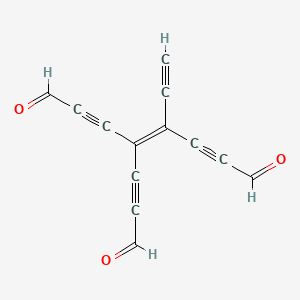
![4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14205281.png)
![tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane](/img/structure/B14205282.png)

